molecular formula C14H14N6O3 B12894756 2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 61717-19-9

2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol

Katalognummer: B12894756
CAS-Nummer: 61717-19-9
Molekulargewicht: 314.30 g/mol
InChI-Schlüssel: KVLDTILNBYXMLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol is a complex organic compound that features both imidazole and quinazoline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol typically involves multi-step reactionsThe quinazoline moiety is then synthesized separately and coupled with the imidazole derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups to the imidazole or quinazoline rings .

Wissenschaftliche Forschungsanwendungen

2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinazoline moiety can inhibit specific enzymes or receptors, contributing to the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol is unique due to the combination of imidazole and quinazoline rings in its structure. This dual functionality allows it to interact with multiple molecular targets, enhancing its potential therapeutic applications .

Eigenschaften

CAS-Nummer

61717-19-9

Molekularformel

C14H14N6O3

Molekulargewicht

314.30 g/mol

IUPAC-Name

2-[[2-(1-methyl-5-nitroimidazol-2-yl)quinazolin-4-yl]amino]ethanol

InChI

InChI=1S/C14H14N6O3/c1-19-11(20(22)23)8-16-14(19)13-17-10-5-3-2-4-9(10)12(18-13)15-6-7-21/h2-5,8,21H,6-7H2,1H3,(H,15,17,18)

InChI-Schlüssel

KVLDTILNBYXMLB-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CN=C1C2=NC3=CC=CC=C3C(=N2)NCCO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.